

# **Exploring the chemical properties of Torcitabine**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Torcitabine |           |
| Cat. No.:            | B1681343    | Get Quote |

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Troxacitabine

A note on nomenclature: The initial query for "**Torcitabine**" yielded limited specific data. However, extensive research exists for a closely related compound, "Troxacitabine." Given the detailed requirements of this guide, it is presumed that the intended subject was Troxacitabine. This document will focus on the chemical and biological properties of Troxacitabine. **Torcitabine** (CHEMBL554563) is a distinct chemical entity with the molecular formula C9H13N3O4, while Troxacitabine has the formula C8H11N3O4.[1][2]

## Introduction

Troxacitabine ((-)-2'-deoxy-3'-oxacytadine) is a synthetic L-nucleoside enantiomer that has demonstrated significant cytotoxic activity across a broad spectrum of malignancies.[3] Its unique "unnatural" stereochemistry confers potent anticancer properties, leading to its investigation in clinical trials for both solid tumors and hematological cancers, including those resistant to the commonly used nucleoside analog, cytarabine (ara-C).[3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of Troxacitabine.

# **Chemical Properties**

Troxacitabine is a dioxolane derivative and a novel L-configuration deoxycytidine analogue.[1] Key chemical and physical properties are summarized in the table below.



| Property          | Value                                                                          | Source  |
|-------------------|--------------------------------------------------------------------------------|---------|
| IUPAC Name        | 4-amino-1-[(2S,4S)-2-<br>(hydroxymethyl)-1,3-dioxolan-<br>4-yl]pyrimidin-2-one | PubChem |
| Molecular Formula | C8H11N3O4                                                                      |         |
| Molecular Weight  | 213.19 g/mol                                                                   | PubChem |
| CAS Number        | 145918-75-8                                                                    |         |
| Synonyms          | Troxatyl, BCH-4556, (-)-<br>ODDC, L-Oddc                                       |         |

## **Mechanism of Action**

Troxacitabine exerts its antineoplastic effects through its role as a nucleoside analog. The process can be summarized in the following steps:

- Cellular Uptake and Activation: Troxacitabine is transported into the cell and is activated through phosphorylation by cellular kinases.[4]
- Incorporation into DNA: The activated form of Troxacitabine is incorporated into the growing DNA chain during replication.[4]
- Chain Termination: Due to its unnatural L-configuration, the incorporation of Troxacitabine halts further DNA polymerization.[1] This is in contrast to natural D-configuration nucleotides.
- Inhibition of Cell Proliferation: The termination of DNA synthesis ultimately disrupts tumor cell proliferation.[1]

A key feature of Troxacitabine is its resistance to inactivation by cytidine deaminase (CD), an enzyme that can degrade other cytosine nucleoside analogs.[4]





Click to download full resolution via product page

Caption: Mechanism of action of Troxacitabine.

# **Experimental Protocols**In Vitro Cell Proliferation Assay

A common method to assess the cytotoxic activity of Troxacitabine in cancer cell lines involves a cell proliferation assay.





Click to download full resolution via product page

Caption: Workflow for a cell proliferation assay.

#### Methodology:

- Cell Seeding: Cancer cells (e.g., human colon HT-29 tumor cells) are seeded in 96-well plates at a specific density (e.g., 2 x 10<sup>6</sup> cells).[3]
- Incubation: The plates are incubated for 24 hours to allow for cell adherence.
- Treatment: The cells are then treated with a range of concentrations of Troxacitabine.



- Further Incubation: The treated cells are incubated for a defined period, typically 72 hours.
- Proliferation Assessment: A proliferation reagent is added to the wells.
- Data Acquisition: The absorbance or luminescence is measured using a plate reader to determine cell viability.

# In Vivo Xenograft Studies

To evaluate the antitumor activity of Troxacitabine in a living organism, human tumor xenograft models are often used.

#### Methodology:

- Tumor Cell Implantation: Athymic nude mice are subcutaneously injected with human tumor cells.[3]
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm<sup>3</sup>).[3]
- Randomization and Treatment: The tumor-bearing animals are randomized into treatment and control groups. Troxacitabine is administered via various schedules, such as single or multiple bolus intravenous injections or continuous infusion.[3]
- Monitoring: Tumor volume and animal body weight are monitored regularly.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy of Troxacitabine is assessed by comparing tumor growth between the treated and control groups.

# **Biological Activity and Clinical Data**

Troxacitabine has demonstrated significant antileukemic activity in clinical trials.

## Phase I Clinical Trial in Advanced Leukemia

A Phase I study was conducted to determine the toxicity profile, activity, and pharmacokinetics of Troxacitabine in patients with advanced leukemia.



| Parameter                       | Finding                                                                                                                                                                                | Source |
|---------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Patient Population              | Refractory or relapsed acute<br>myeloid (AML) or lymphocytic<br>(ALL) leukemia,<br>myelodysplastic syndromes<br>(MDS), or chronic<br>myelogenous leukemia in<br>blastic phase (CML-BP) | [5]    |
| Dosing Regimen                  | Intravenous infusion over 30 minutes daily for 5 days                                                                                                                                  | [5]    |
| Maximum Tolerated Dose (MTD)    | 8 mg/m²/d                                                                                                                                                                              | [5]    |
| Dose-Limiting Toxicities (DLTs) | Stomatitis and hand-foot syndrome                                                                                                                                                      | [5]    |
| Pharmacokinetics                | Linear over the dose range of 0.72 to 10.0 mg/m²; ~69% excreted unchanged in urine                                                                                                     | [5]    |
| Clinical Activity (AML)         | 3 complete remissions and 1 partial remission in 30 assessable patients                                                                                                                | [5]    |

# **Antitumor Activity in Human Xenografts**

Preclinical studies in human tumor xenografts have shown that the antitumor activity of Troxacitabine is schedule-dependent, with continuous infusion being more effective than bolus injections for similar total doses.[3]

## Conclusion

Troxacitabine is a potent L-nucleoside analog with a distinct mechanism of action that leads to the termination of DNA synthesis in cancer cells. Its resistance to cytidine deaminase and demonstrated clinical activity in hematological malignancies make it a compound of significant interest for further drug development. The data presented in this guide, from its fundamental



chemical properties to its clinical efficacy, underscore the potential of Troxacitabine as an antineoplastic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Troxacitabine | C8H11N3O4 | CID 454194 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound: TORCITABINE (CHEMBL554563) ChEMBL [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Troxacitabine, a novel dioxolane nucleoside analog, has activity in patients with advanced leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Exploring the chemical properties of Torcitabine].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681343#exploring-the-chemical-properties-of-torcitabine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com